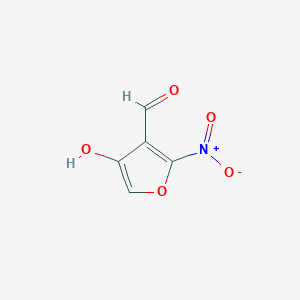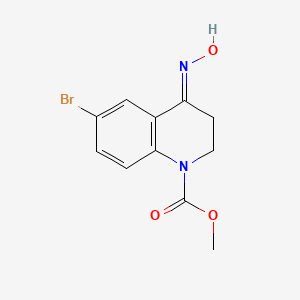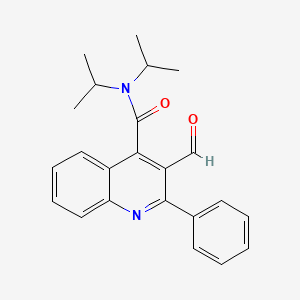
3-Formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction to form the quinoline ring.
Amidation: The intermediate product undergoes amidation to introduce the carboxamide group.
Reduction: Reduction of the nitro group to an amine.
Acylation and Amination: Final steps include acylation and amination to achieve the desired compound.
Chemical Reactions Analysis
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the quinoline ring.
Common Reagents: Reagents such as sodium azide, acetic anhydride, and hydrochloric acid are frequently used in these reactions.
Major Products: Depending on the reaction conditions, products can include various substituted quinoline derivatives.
Scientific Research Applications
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the formyl and diisopropyl groups.
N,N-Diisopropyl-2-phenylquinoline-4-carboxamide: Lacks the formyl group.
2-Chloro-3-formylquinoline: Contains a chloro group instead of the phenyl group.
The uniqueness of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE lies in its specific substitutions, which can confer distinct biological and chemical properties .
Properties
CAS No. |
650607-39-9 |
|---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O2/c1-15(2)25(16(3)4)23(27)21-18-12-8-9-13-20(18)24-22(19(21)14-26)17-10-6-5-7-11-17/h5-16H,1-4H3 |
InChI Key |
CUFZIQHSGKDQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
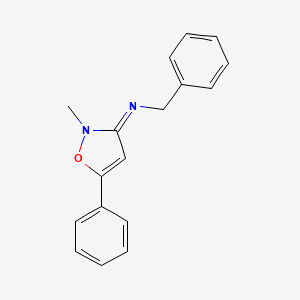
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
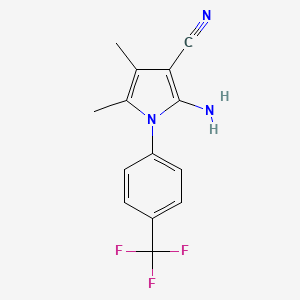


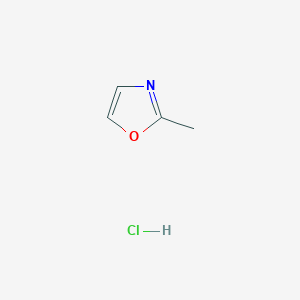
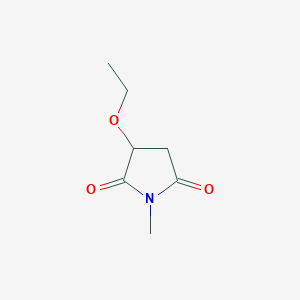

![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
